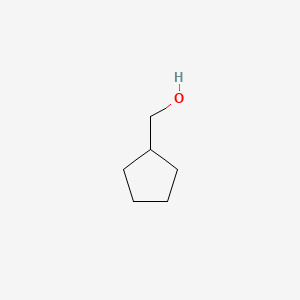

Cyclopentanemethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102763. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

cyclopentylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c7-5-6-3-1-2-4-6/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISQVBYGGNVVVHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70189896 | |

| Record name | Cyclopentanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3637-61-4 | |

| Record name | Cyclopentanemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3637-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentanemethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003637614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentanemethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102763 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopentanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopentanemethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.784 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclopentanemethanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LG8NG324P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Properties of Cyclopentanemethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentanemethanol (CAS No. 3637-61-4), a saturated monocyclic primary alcohol, serves as a pivotal building block in organic synthesis and medicinal chemistry. Its unique structural motif, featuring a five-membered carbocyclic ring, imparts desirable physicochemical properties, making it a valuable scaffold in the design of novel therapeutics. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, spectroscopic data with detailed analysis, common synthetic and purification protocols, and its applications in drug discovery, with a focus on its role as a key intermediate for carbocyclic nucleoside analogs.

Core Physicochemical and Chemical Properties

This compound is a colorless liquid with a mild odor at room temperature.[1] Its structural and electronic properties are summarized in the tables below.

Table 1: Identifiers and Molecular Properties

| Property | Value | Reference(s) |

| IUPAC Name | Cyclopentylmethanol | [2] |

| Synonyms | Cyclopentylcarbinol, (Hydroxymethyl)cyclopentane | [2][3] |

| CAS Number | 3637-61-4 | [2] |

| Molecular Formula | C₆H₁₂O | [2] |

| Molecular Weight | 100.16 g/mol | [2] |

| Canonical SMILES | C1CCC(C1)CO | [2] |

| InChI Key | ISQVBYGGNVVVHB-UHFFFAOYSA-N | [2] |

Table 2: Physical Properties

| Property | Value | Reference(s) |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 162-163 °C (at 760 mmHg) | [2] |

| Melting Point | -36 °C (estimated) | |

| Density | 0.926 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.458 | [2] |

| Flash Point | 62 °C (144 °F) | [2] |

| Water Solubility | Slightly soluble | |

| logP (Octanol/Water) | 1.169 (Calculated) |

Synthesis and Purification

This compound can be synthesized through various established organic transformations. Two common laboratory-scale methods are the reduction of a cyclopentanecarboxylic acid derivative and the hydroboration-oxidation of methylenecyclopentane.

Synthetic Workflow Diagram

Experimental Protocols

The following are generalized experimental protocols for the synthesis and purification of this compound. Disclaimer: These are representative procedures and should be adapted and optimized with appropriate safety precautions for specific laboratory conditions.

Protocol 1: Reduction of Ethyl Cyclopentanecarboxylate with LiAlH₄

This protocol describes the reduction of an ester to a primary alcohol using lithium aluminum hydride (LiAlH₄), a powerful reducing agent.[4][5]

-

Materials:

-

Ethyl cyclopentanecarboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

10% Sulfuric acid (H₂SO₄)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, ice bath.

-

-

Procedure:

-

Setup: Assemble a dry three-neck flask equipped with a reflux condenser (with a nitrogen inlet), a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Preparation: Suspend LiAlH₄ (1.1 equivalents) in anhydrous THF in the reaction flask and cool the slurry to 0 °C in an ice bath.

-

Addition: Dissolve ethyl cyclopentanecarboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ slurry via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup (Quenching): Cool the reaction mixture to 0 °C in an ice bath. Cautiously and slowly add water dropwise to quench the excess LiAlH₄, followed by the dropwise addition of 15% aqueous NaOH, and then more water.[6] A granular precipitate should form.

-

Extraction: Filter the solid salts and wash them thoroughly with diethyl ether. Combine the organic filtrates, wash with 10% H₂SO₄, then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude this compound by fractional distillation under reduced pressure.

-

Protocol 2: Hydroboration-Oxidation of Methylenecyclopentane

This two-step reaction sequence achieves an anti-Markovnikov addition of water across the double bond.[7][8][9]

-

Materials:

-

Methylenecyclopentane

-

Borane-tetrahydrofuran complex (BH₃·THF)

-

Anhydrous tetrahydrofuran (THF)

-

3 M Sodium hydroxide (NaOH) solution

-

30% Hydrogen peroxide (H₂O₂) solution

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, nitrogen inlet.

-

-

Procedure:

-

Hydroboration: To a solution of methylenecyclopentane (1.0 equivalent) in anhydrous THF at 0 °C under a nitrogen atmosphere, add BH₃·THF solution (0.33 equivalents) dropwise. Allow the mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

-

Oxidation: Cool the reaction mixture to 0 °C. Slowly add 3 M NaOH solution, followed by the very careful, dropwise addition of 30% H₂O₂ solution, ensuring the temperature is maintained below 30 °C.

-

Reaction: Stir the mixture at room temperature for 1-2 hours.

-

Extraction: Add diethyl ether to the reaction mixture. Separate the organic layer, and wash it with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator.

-

Purification: Purify the crude product by fractional distillation.

-

Protocol 3: Purification by Fractional Distillation

Fractional distillation is employed to purify this compound from non-volatile impurities or other liquids with different boiling points.[10][11][12][13]

-

Equipment:

-

Round-bottom flask (distillation pot)

-

Fractionating column (e.g., Vigreux or packed with glass beads)

-

Distillation head with thermometer

-

Condenser

-

Receiving flask(s)

-

Heating mantle

-

Boiling chips

-

-

Procedure:

-

Setup: Assemble the fractional distillation apparatus. Place the crude this compound and a few boiling chips in the distillation pot.

-

Heating: Gently heat the distillation pot. For this compound, distillation under reduced pressure (vacuum) is recommended to lower the boiling point and prevent potential decomposition.

-

Fraction Collection: As the vapor rises through the fractionating column, a temperature gradient is established. Collect the distillate fraction that boils at a constant temperature corresponding to the boiling point of this compound at the given pressure.

-

Monitoring: Monitor the temperature at the distillation head throughout the process. A stable temperature plateau indicates the distillation of a pure compound. Collect different fractions as the temperature changes.

-

Analysis: Analyze the collected fractions for purity using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or NMR spectroscopy.

-

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed by various spectroscopic techniques. The data presented below is based on the Spectral Database for Organic Compounds (SDBS).[14][15][16]

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the different proton environments in the molecule.

Table 3: ¹H NMR Spectral Data for this compound (CDCl₃, 90 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.50 | Doublet (d) | 2H | -CH₂OH |

| ~2.05 | Multiplet (m) | 1H | -CH-CH₂OH |

| ~1.80 - 1.20 | Multiplet (m) | 8H | Cyclopentyl -CH₂- |

| ~1.60 (variable) | Singlet (s) | 1H | -OH |

-

Interpretation: The doublet at ~3.50 ppm is characteristic of the two protons on the carbon adjacent to the hydroxyl group, split by the single proton on the cyclopentyl ring. The complex multiplet between 1.20 and 1.80 ppm arises from the overlapping signals of the eight protons of the four methylene groups in the cyclopentyl ring. The methine proton to which the hydroxymethyl group is attached appears as a multiplet around 2.05 ppm. The hydroxyl proton signal is typically a broad singlet and its chemical shift can vary depending on concentration and solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments.

Table 4: ¹³C NMR Spectral Data for this compound (CDCl₃, 22.5 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~68.0 | -CH₂OH |

| ~44.0 | -CH-CH₂OH |

| ~29.5 | C2/C5 of ring |

| ~25.5 | C3/C4 of ring |

-

Interpretation: The spectrum shows four distinct signals, consistent with the symmetry of the molecule. The carbon of the hydroxymethyl group (-CH₂OH) is the most deshielded, appearing around 68.0 ppm. The methine carbon of the ring (-CH-CH₂OH) is found at approximately 44.0 ppm. The four methylene carbons of the cyclopentyl ring are chemically non-equivalent in pairs, giving rise to two signals at ~29.5 ppm and ~25.5 ppm.[17]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[3]

Table 5: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3330 | Strong, Broad | O-H stretch (alcohol) |

| ~2950 | Strong | C-H stretch (sp³ C-H) |

| ~2870 | Strong | C-H stretch (sp³ C-H) |

| ~1450 | Medium | C-H bend (scissoring) |

| ~1040 | Strong | C-O stretch (primary alcohol) |

-

Interpretation: The most prominent feature is the strong, broad absorption band around 3330 cm⁻¹, which is characteristic of the O-H stretching vibration of an alcohol, indicating intermolecular hydrogen bonding.[18] The strong absorptions in the 2870-2950 cm⁻¹ region are due to the C-H stretching vibrations of the sp³-hybridized carbons in the cyclopentyl ring and the methylene group.[9] The strong band at approximately 1040 cm⁻¹ corresponds to the C-O stretching vibration of the primary alcohol.

Applications in Drug Discovery and Development

While this compound itself is not typically a pharmacologically active agent, its rigid and three-dimensional scaffold is a valuable building block in medicinal chemistry.[11][14] The cyclopentane ring is often utilized as a bioisosteric replacement for the furanose ring found in natural nucleosides, leading to the development of carbocyclic nucleoside analogs.[1]

This structural modification offers a significant advantage: the replacement of the glycosidic ether oxygen with a methylene group renders the resulting carbocyclic nucleosides resistant to enzymatic cleavage by phosphorylases, thereby increasing their metabolic stability and in vivo half-life.[1]

A prime example of a successful drug molecule incorporating a derivative of this scaffold is Abacavir , an important antiretroviral medication used in the treatment of HIV/AIDS. Abacavir is a carbocyclic analog of guanosine, and its synthesis involves a chiral cyclopentene intermediate that is structurally related to this compound.

Generalized Drug Discovery Workflow

The following diagram illustrates a conceptual workflow for the discovery of novel therapeutic agents based on the this compound scaffold.

Conclusion

This compound is a fundamental chemical entity with well-defined physical, chemical, and spectroscopic properties. Its utility extends beyond a simple solvent or reagent; it serves as a crucial and versatile scaffold in the synthesis of complex molecules, most notably in the field of medicinal chemistry for the development of metabolically robust carbocyclic nucleoside analogs. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers and professionals engaged in the synthesis, characterization, and application of this important molecule and its derivatives.

References

- 1. Purification [chem.rochester.edu]

- 2. This compound | C6H12O | CID 77195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. byjus.com [byjus.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. ch.ic.ac.uk [ch.ic.ac.uk]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Chemistry 210 Experiment 5 [home.miracosta.edu]

- 11. vernier.com [vernier.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. m.youtube.com [m.youtube.com]

- 14. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 15. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 16. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 17. C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 18. Human Metabolome Database: 1H NMR Spectrum (1D, 300 MHz, cyclohexane, experimental) (HMDB0002303) [hmdb.ca]

Cyclopentanemethanol (CAS 3637-61-4): A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Chemical Properties, Synthesis, and Applications of a Versatile Cyclopentane Derivative

Cyclopentanemethanol, with the CAS number 3637-61-4, is a colorless liquid organic compound characterized by a cyclopentane ring substituted with a hydroxymethyl group.[1][2] This versatile building block is of significant interest to researchers and professionals in organic synthesis, medicinal chemistry, and drug development due to its unique structural features and reactivity.[2][3] Its utility as an intermediate in the synthesis of pharmaceuticals and fragrances underscores its importance in various chemical industries.[1][2]

Core Chemical and Physical Properties

This compound is a combustible liquid with a mild, pleasant odor.[1][2] It is partially soluble in water and soluble in organic solvents, which makes it a versatile reagent in a variety of reaction conditions.[1][4] The presence of the primary hydroxyl group allows it to readily undergo reactions such as oxidation and esterification.[1] A comprehensive summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference |

| CAS Number | 3637-61-4 | [5] |

| Molecular Formula | C₆H₁₂O | [5] |

| Molecular Weight | 100.16 g/mol | [5] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 162-163 °C (at 760 mmHg) | [5] |

| Density | 0.926 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.458 | [5] |

| Flash Point | 62 °C (144 °F) - closed cup | [5] |

| Solubility | Partially soluble in water; soluble in organic solvents. | [1][4] |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes, primarily involving the reduction of cyclopentanecarboxylic acid derivatives or cyclopentanecarbaldehyde. Below are detailed experimental protocols for two common methods.

Method 1: Reduction of Methyl Cyclopentanecarboxylate using Lithium Aluminum Hydride (LiAlH₄)

This protocol is a standard procedure for the reduction of esters to primary alcohols.

Materials and Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Methyl cyclopentanecarboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

10% Sulfuric acid solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a dry three-necked flask equipped with a stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, a suspension of LiAlH₄ (typically 1.5 to 2 equivalents) in anhydrous diethyl ether is prepared.

-

A solution of methyl cyclopentanecarboxylate in anhydrous diethyl ether is added dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours or until the reaction is complete (monitored by TLC or GC).

-

The reaction is then carefully quenched by the slow, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water. This is a hazardous step and should be performed with extreme caution in a fume hood.

-

The resulting precipitate of aluminum salts is removed by filtration.

-

The ether layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are dried over anhydrous sodium sulfate.

-

The solvent is removed by rotary evaporation, and the crude this compound is purified by distillation under reduced pressure.

Method 2: Reduction of Cyclopentanecarbaldehyde

This method involves the direct reduction of the corresponding aldehyde.

Materials and Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

-

Methanol or other suitable solvent

-

Cyclopentanecarbaldehyde

-

Dilute hydrochloric acid

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Rotary evaporator

Procedure:

-

Cyclopentanecarbaldehyde is dissolved in a suitable solvent such as methanol in a round-bottom flask.

-

The solution is cooled in an ice bath, and sodium borohydride is added portion-wise with stirring.

-

After the addition is complete, the reaction mixture is stirred at room temperature for a few hours.

-

The reaction is quenched by the slow addition of dilute hydrochloric acid until the solution is acidic.

-

The product is extracted with diethyl ether.

-

The combined ether extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation to yield the crude this compound, which can be further purified by distillation.

Spectroscopic Data Analysis

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the methylene protons of the -CH₂OH group, the methine proton on the cyclopentane ring attached to the hydroxymethyl group, and the methylene protons of the cyclopentane ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct peaks for the hydroxymethyl carbon, the carbon of the cyclopentane ring bearing the substituent, and the other carbons of the cyclopentane ring.[6]

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol group.[7] C-H stretching vibrations of the cyclopentane ring are observed around 2850-3000 cm⁻¹.[8]

Mass Spectrometry: The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 100. The fragmentation pattern is expected to include the loss of a water molecule (M-18) and the loss of the hydroxymethyl group (M-31).

Applications in Drug Discovery and Development

While this compound itself is not a therapeutic agent, the cyclopentane moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[9] The rigid, three-dimensional nature of the cyclopentane ring can be advantageous for optimizing the binding of a drug molecule to its biological target.[10]

Cyclopentane derivatives have been successfully incorporated into a wide range of therapeutic agents, including antiviral drugs like the neuraminidase inhibitor Peramivir and anticancer agents such as the kinase inhibitor Palbociclib.[9][11] The synthesis of these complex molecules often relies on versatile building blocks like this compound. Its hydroxymethyl group provides a convenient handle for further chemical modifications and the introduction of other functional groups necessary for biological activity.

Furthermore, cyclopentane-based structures can serve as bioisosteres for other cyclic systems, such as furanose rings in nucleosides, leading to the development of carbocyclic nucleoside analogues with improved metabolic stability.[12]

References

- 1. This compound (CAS 3637-61-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. CAS 3637-61-4: this compound | CymitQuimica [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. This compound | 3637-61-4 [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. This compound [webbook.nist.gov]

- 8. infrared spectrum of cyclopentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. img01.pharmablock.com [img01.pharmablock.com]

- 10. researchgate.net [researchgate.net]

- 11. Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Chemical Structure and Analysis of Cyclopentanemethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentanemethanol (also known as cyclopentylcarbinol) is a primary alcohol that serves as a valuable building block in organic synthesis.[1] Its unique cyclic structure and reactive hydroxyl group make it a key intermediate in the production of pharmaceuticals, fragrances, and other specialty chemicals. This guide provides a comprehensive overview of the chemical structure, properties, and detailed analytical methodologies for the characterization of this compound.

Chemical Structure and Identification

This compound consists of a cyclopentyl ring bonded to a hydroxymethyl group. This structure imparts a combination of alicyclic and alcoholic properties to the molecule.

Chemical Structure:

Key Identifiers:

| Identifier | Value |

| IUPAC Name | cyclopentylmethanol[2] |

| CAS Number | 3637-61-4[1][2][3] |

| Molecular Formula | C₆H₁₂O[1][2][3] |

| Molecular Weight | 100.16 g/mol [2][3] |

| Synonyms | Cyclopentylcarbinol, (Hydroxymethyl)cyclopentane, Cyclopentylmethyl alcohol[1][2] |

Physicochemical Properties:

| Property | Value |

| Appearance | Colorless liquid[1] |

| Boiling Point | 161-163 °C[3] |

| Density | 0.926 g/mL at 25 °C[3] |

| Solubility | Soluble in water and organic solvents[1] |

Analytical Methodologies

A comprehensive analysis of this compound relies on a combination of spectroscopic and chromatographic techniques to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound.

¹H NMR Spectral Data:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.4 | Doublet | 2H | -CH₂OH |

| ~1.8 | Multiplet | 1H | -CH- |

| ~1.7 - 1.2 | Multiplet | 8H | Cyclopentyl -CH₂- |

| ~1.1 | Singlet (broad) | 1H | -OH |

¹³C NMR Spectral Data:

| Chemical Shift (ppm) | Assignment |

| ~68.5 | -CH₂OH |

| ~42.5 | -CH- |

| ~29.5 | Cyclopentyl -CH₂- |

| ~25.0 | Cyclopentyl -CH₂- |

Experimental Protocol for NMR Analysis:

-

Sample Preparation:

-

Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

Transfer the solution to a clean 5 mm NMR tube.

-

-

Instrument Parameters (Example):

-

Spectrometer: Bruker Avance III HD 400 MHz (or equivalent)

-

¹H NMR Acquisition:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: 20 ppm

-

-

¹³C NMR Acquisition:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 220 ppm

-

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound, most notably the hydroxyl (-OH) and alkyl (C-H) groups.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3330 (broad) | O-H stretch |

| ~2950 | C-H stretch (sp³) |

| ~2870 | C-H stretch (sp³) |

| ~1450 | CH₂ bend |

| ~1040 | C-O stretch |

Experimental Protocol for FTIR Analysis:

-

Sample Preparation:

-

For a neat analysis, place a drop of liquid this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

-

-

Instrument Parameters (Example):

-

Spectrometer: PerkinElmer Spectrum Two FT-IR Spectrometer (or equivalent) with an ATR accessory.

-

Scan Range: 4000 - 400 cm⁻¹

-

Number of Scans: 16

-

Resolution: 4 cm⁻¹

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique used to separate this compound from other volatile components and to confirm its molecular weight and fragmentation pattern.

Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Relative Intensity | Assignment |

| 100 | Low | [M]⁺ (Molecular Ion) |

| 82 | Moderate | [M - H₂O]⁺ |

| 69 | High | [C₅H₉]⁺ |

| 57 | High | [C₄H₉]⁺ |

| 41 | Very High | [C₃H₅]⁺ (Base Peak) |

Experimental Protocol for GC-MS Analysis:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile solvent such as dichloromethane or ethyl acetate.

-

-

Instrument Parameters (Example):

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

Column: DB-WAX or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 200 °C

-

Hold at 200 °C for 5 minutes

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: 35-200 amu

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

-

Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive analysis of a this compound sample.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of this compound. The combination of NMR spectroscopy, IR spectroscopy, and GC-MS allows for unambiguous structural elucidation, purity assessment, and identity confirmation. Adherence to the outlined experimental protocols will ensure the generation of high-quality, reproducible data for researchers, scientists, and drug development professionals working with this important chemical intermediate.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. cyclopentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. spectrabase.com [spectrabase.com]

A Comprehensive Technical Guide to the Synthesis of Cyclopentanemethanol from Cyclopentanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the primary synthetic routes for producing cyclopentanemethanol, a valuable intermediate in the synthesis of fine chemicals and pharmaceuticals, from cyclopentanecarboxylic acid.[1] The focus is on the reduction of the carboxylic acid functional group, detailing established methodologies, experimental protocols, and comparative quantitative data.

Overview of Synthetic Strategies

The conversion of cyclopentanecarboxylic acid to this compound is a fundamental reduction reaction in organic synthesis. This transformation involves the reduction of a carboxylic acid to a primary alcohol. The most common and well-documented methods employ powerful hydride-donating reagents. Key strategies include:

-

Reduction with Lithium Aluminum Hydride (LiAlH₄): A highly reactive and potent reducing agent capable of reducing a wide range of carbonyl compounds, including carboxylic acids.[2]

-

Reduction with Borane (BH₃): A more chemoselective reducing agent that efficiently reduces carboxylic acids, often in the form of complexes like Borane-Tetrahydrofuran (BH₃·THF) or Borane-Dimethyl Sulfide (BH₃·SMe₂).[3][4]

-

Catalytic Hydrogenation: An alternative, "greener" approach involving the use of molecular hydrogen and a metal catalyst, though it often requires harsher conditions for carboxylic acids.[5][6]

This guide will focus on the widely used hydride reduction methods, providing detailed protocols and workflow visualizations.

Reduction using Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LiAlH₄ or LAH) is a strong, non-selective reducing agent that efficiently converts carboxylic acids to primary alcohols.[7][8] The reaction is vigorous and must be conducted under anhydrous conditions as LAH reacts violently with water.[7]

Reaction Mechanism

The reduction proceeds through a multi-step mechanism:

-

Deprotonation: LAH, being a strong base, first deprotonates the acidic proton of the carboxylic acid to form a lithium carboxylate salt and hydrogen gas.[3][8][9]

-

Coordination and Hydride Attack: The aluminum center coordinates to the carbonyl oxygen of the carboxylate, activating it for nucleophilic attack. A hydride ion (H⁻) is then delivered to the carbonyl carbon.[8]

-

Intermediate Formation: This leads to a tetrahedral intermediate which can collapse to form an aldehyde.[7][8][9]

-

Second Reduction: The resulting aldehyde is immediately and rapidly reduced by another equivalent of LAH to form an alkoxide.[7][9] Aldehydes are more reactive towards LAH than carboxylic acids, so the reaction cannot be stopped at the aldehyde stage.[8]

-

Workup: The reaction is quenched with a protic source, typically dilute acid (e.g., H₂SO₄ or HCl), to protonate the resulting aluminum alkoxide complex and yield the final primary alcohol product.[7]

Caption: LiAlH₄ reduction mechanism pathway.

Experimental Protocol

The following is a generalized procedure based on established methods for LAH reduction of carboxylic acids.[10]

Materials:

-

Cyclopentanecarboxylic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

10% Sulfuric acid (H₂SO₄)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and a pressure-equalizing dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Preparation: In the flask, prepare a stirred suspension of LiAlH₄ (a slight molar excess is typically used) in anhydrous diethyl ether.

-

Substrate Addition: Dissolve cyclopentanecarboxylic acid in anhydrous diethyl ether and add it to the dropping funnel. Add the solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains gentle reflux. The reaction is exothermic.

-

Reaction: After the addition is complete, stir the reaction mixture at room temperature or gently heat to reflux for several hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching (Workup): Cool the reaction flask in an ice bath. Cautiously and slowly add water dropwise to decompose the excess LiAlH₄. This is a highly exothermic step that generates hydrogen gas. Follow this with the slow addition of 10% sulfuric acid until a clear solution is formed.[10]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer. Extract the aqueous layer with two additional portions of diethyl ether.

-

Washing and Drying: Combine the organic extracts and wash them with water, followed by saturated brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude this compound can be purified by fractional distillation under reduced pressure to yield the final product.

Caption: Experimental workflow for LiAlH₄ reduction.

Quantitative Data

While specific data for the reduction of cyclopentanecarboxylic acid is not always published in high-impact journals due to its routine nature, yields for LAH reductions of simple aliphatic carboxylic acids are typically high.

| Parameter | Value / Condition | Reference |

| Typical Yield | 90-97% | [10] |

| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | [7] |

| Solvent | Anhydrous Diethyl Ether or THF | [7] |

| Temperature | Room Temperature to Reflux | [7] |

| Workup | Dilute Acid (e.g., H₂SO₄) | [7][10] |

Reduction using Borane (BH₃)

Borane (BH₃) is another effective reagent for reducing carboxylic acids. It is more chemoselective than LiAlH₄, meaning it will reduce carboxylic acids in the presence of other functional groups like esters and nitro groups, which LAH might also reduce.[3] Borane is typically used as a complex with tetrahydrofuran (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂), which are more stable and easier to handle than gaseous diborane.[4][11]

Reaction Mechanism

The borane reduction mechanism differs from that of LAH and does not involve a free aldehyde intermediate.

-

Acyloxyborane Formation: The reaction proceeds through the formation of acyloxyborane intermediates. The carboxylic acid reacts with BH₃ to form a triacyloxyborane.

-

Hydride Transfer: The carbonyl group is activated by coordination to boron. A hydride is then transferred from another borane molecule (or from the acyloxyborane itself) to the carbonyl carbon.

-

Reduction & Workup: This process repeats, ultimately reducing the carbonyl to a borate ester, which is then hydrolyzed during workup (often with water or alcohol) to liberate the primary alcohol.

The chemoselectivity arises because borane is a Lewis acid that coordinates strongly with the electron-rich carbonyl of the carboxylic acid, facilitating reduction, while it is less reactive with the less electron-rich carbonyls of esters.[8]

Experimental Protocol

Materials:

-

Cyclopentanecarboxylic acid

-

Borane-tetrahydrofuran complex (BH₃·THF) solution (e.g., 1 M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol or dilute HCl for workup

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: In a flame-dried, inert-atmosphere flask, dissolve cyclopentanecarboxylic acid in anhydrous THF.

-

Reagent Addition: Cool the solution in an ice bath. Slowly add the BH₃·THF solution dropwise via a syringe or dropping funnel. Hydrogen gas will evolve.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for a few hours until the reaction is complete (monitored by TLC or IR spectroscopy by observing the disappearance of the C=O stretch of the acid).

-

Quenching (Workup): Cool the reaction mixture in an ice bath. Slowly and carefully add methanol dropwise to quench the excess borane and hydrolyze the borate ester intermediates.

-

Solvent Removal: Remove the solvents (THF and methanol) by rotary evaporation.

-

Extraction: Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and then with brine.

-

Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate via rotary evaporation. Purify the resulting crude alcohol by distillation.

Caption: Experimental workflow for Borane reduction.

Quantitative Data

Borane reductions are known for providing high yields and excellent chemoselectivity.

| Parameter | Value / Condition | Reference |

| Typical Yield | 80-95% | [12][13] |

| Reducing Agent | Borane-THF (BH₃·THF) or Borane-DMS (BH₃·SMe₂) | [4] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | [11] |

| Temperature | 0 °C to Reflux | [13] |

| Workup | Methanol or dilute acid |

Characterization of this compound

Proper characterization of the final product is essential to confirm its identity and purity.

Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 3637-61-4 | [14][15][16] |

| Molecular Formula | C₆H₁₂O | [14][15][16] |

| Molecular Weight | 100.16 g/mol | [14][15] |

| Appearance | Clear, colorless liquid | [1][16] |

| Boiling Point | 162-163 °C (at 1 atm) 87 °C (at 36 Torr) | [16] [17] |

| Density | 0.926 g/mL at 25 °C | [16][17] |

| Refractive Index (n²⁰/D) | 1.458 | [16] |

Spectroscopic Data

| Technique | Key Peaks / Shifts | Reference(s) |

| ¹H NMR (CCl₄) | Signals corresponding to cyclopentyl protons and the -CH₂OH group. | [18] |

| IR Spectroscopy | Strong, broad absorption around 3300-3400 cm⁻¹ (O-H stretch); Strong absorption around 2850-2950 cm⁻¹ (C-H stretch); Strong absorption around 1050 cm⁻¹ (C-O stretch). | [15] |

| Mass Spec. (EI) | Major fragments (m/z): 41, 69, 67, 39, 82. | [14][19] |

Conclusion

The synthesis of this compound from cyclopentanecarboxylic acid is most reliably achieved through reduction with strong hydride reagents. Lithium aluminum hydride offers very high yields but requires stringent anhydrous conditions and lacks chemoselectivity. Borane complexes provide a milder and more chemoselective alternative, also with excellent yields, making it a preferred method in the presence of other reducible functional groups. The choice of reagent depends on the specific requirements of the synthetic route, including scale, cost, safety, and the molecular complexity of the substrate. Both methods, when followed by standard workup and purification procedures, provide a robust and efficient pathway to this important chemical intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Khan Academy [khanacademy.org]

- 4. Borane Reagents [organic-chemistry.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Reduction of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound | C6H12O | CID 77195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. This compound [webbook.nist.gov]

- 16. This compound | 3637-61-4 [chemicalbook.com]

- 17. CAS Common Chemistry [commonchemistry.cas.org]

- 18. dev.spectrabase.com [dev.spectrabase.com]

- 19. dev.spectrabase.com [dev.spectrabase.com]

An In-Depth Technical Guide to the Synthesis of Cyclopentanemethanol from Methylenecyclopentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of cyclopentanemethanol, a valuable building block in pharmaceutical and fine chemical synthesis, from the readily available starting material, methylenecyclopentane. The core of this transformation lies in the hydroboration-oxidation reaction, a two-step process that facilitates the anti-Markovnikov addition of water across the double bond of the alkene. This document details the underlying reaction mechanism, provides adaptable experimental protocols, and presents key quantitative and spectroscopic data for the characterization of the final product. The information is structured to be a practical resource for laboratory-scale synthesis and process optimization.

Introduction

This compound and its derivatives are important structural motifs in a variety of biologically active molecules. The efficient and selective synthesis of this primary alcohol is therefore of significant interest to the drug development and chemical research communities. The hydroboration-oxidation of methylenecyclopentane offers a reliable and stereospecific route to this compound, proceeding with high regioselectivity to yield the desired anti-Markovnikov product. This guide will explore the theoretical and practical aspects of this synthetic transformation.

Reaction Mechanism: Hydroboration-Oxidation

The synthesis of this compound from methylenecyclopentane is achieved through a two-step hydroboration-oxidation sequence.[1][2][3]

Step 1: Hydroboration

In the initial step, a borane reagent, typically a borane-tetrahydrofuran complex (BH₃•THF), adds across the exocyclic double bond of methylenecyclopentane.[2][4] This addition is a concerted, syn-addition, where the boron atom and a hydride ion add to the same face of the double bond.[3] Steric hindrance dictates that the boron atom adds to the less substituted carbon of the alkene (the methylene carbon), while the hydride adds to the more substituted carbon (the ring carbon).[3] This regioselectivity is a key feature of the hydroboration reaction and is crucial for the formation of the primary alcohol. One molecule of borane can react with three molecules of the alkene to form a trialkylborane intermediate.[4]

Step 2: Oxidation

The trialkylborane intermediate is not isolated but is directly oxidized in the second step.[1] Treatment with hydrogen peroxide (H₂O₂) in the presence of a base, such as sodium hydroxide (NaOH), replaces the carbon-boron bond with a carbon-oxygen bond.[3][4] This oxidation proceeds with retention of stereochemistry, meaning the newly formed hydroxyl group occupies the same position as the boron atom in the intermediate.[2] The final step is the hydrolysis of the resulting borate ester to yield this compound.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Density (g/mL) |

| Methylenecyclopentane | C₆H₁₀ | 82.14 | 0.776 |

| Borane-tetrahydrofuran complex | BH₃•THF | - | (1 M solution in THF) |

| Sodium hydroxide | NaOH | 40.00 | (3 M aqueous solution) |

| Hydrogen peroxide | H₂O₂ | 34.01 | (30% aqueous solution) |

| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 0.889 |

| Diethyl ether | (C₂H₅)₂O | 74.12 | 0.713 |

| Saturated sodium chloride solution (brine) | NaCl | 58.44 | ~1.2 |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | - |

Procedure

Caution: Borane-THF is flammable, corrosive, and reacts violently with water. Hydrogen peroxide (30%) is a strong oxidizer. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. All glassware must be thoroughly dried before use.

-

Reaction Setup: To a dry, 250 mL two-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add methylenecyclopentane (e.g., 8.2 g, 100 mmol).

-

Solvent Addition: Add anhydrous tetrahydrofuran (THF, e.g., 50 mL) to the flask to dissolve the methylenecyclopentane.

-

Hydroboration: Cool the flask to 0 °C in an ice bath. Slowly add a 1 M solution of borane-THF complex in THF (e.g., 37 mL, 37 mmol, a slight excess of hydride) dropwise via syringe over a period of 30 minutes, maintaining the temperature below 5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the disappearance of the starting material.

-

Oxidation: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully add 3 M aqueous sodium hydroxide solution (e.g., 40 mL). Following the addition of the base, add 30% hydrogen peroxide (e.g., 40 mL) dropwise, ensuring the internal temperature does not exceed 30 °C.

-

Workup: After the addition of the peroxide is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. Add saturated sodium chloride solution (brine, e.g., 50 mL) and transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Data Presentation

Physical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₆H₁₂O |

| Molar Mass | 100.16 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 161-163 °C |

| Density | 0.926 g/mL at 25 °C |

Spectroscopic Data for Product Characterization

| Spectroscopic Data | This compound |

| ¹H NMR (CDCl₃, ppm) | δ 3.52 (d, 2H), 1.85-1.75 (m, 1H), 1.70-1.40 (m, 6H), 1.30-1.15 (m, 2H), 1.10 (br s, 1H, -OH) |

| ¹³C NMR (CDCl₃, ppm) | δ 68.5, 41.5, 29.5, 25.5 |

| FTIR (neat, cm⁻¹) | 3330 (br, O-H stretch), 2950 (C-H stretch), 1450 (CH₂ bend), 1035 (C-O stretch) |

Visualizations

Reaction Pathway

Caption: Synthesis of this compound.

Experimental Workflow

Caption: Experimental Workflow Diagram.

Conclusion

The hydroboration-oxidation of methylenecyclopentane is a highly effective and reliable method for the synthesis of this compound. This technical guide provides the necessary theoretical background, a detailed and adaptable experimental protocol, and essential analytical data to aid researchers in the successful execution and characterization of this important transformation. The principles and procedures outlined herein are applicable to a range of research and development settings, from academic laboratories to industrial drug discovery and process chemistry.

References

A Technical Guide to the Solubility of Cyclopentanemethanol in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentanemethanol (also known as cyclopentylcarbinol) is a cyclic alcohol with the formula C6H12O. Its molecular structure, featuring a nonpolar cyclopentyl ring and a polar hydroxymethyl group, imparts a versatile solubility profile that is of significant interest in various chemical applications, including organic synthesis, pharmaceutical development, and materials science. Understanding the solubility of this compound in a range of common laboratory solvents is crucial for its effective use in reaction media, extractions, and purification processes. This technical guide provides a comprehensive overview of the available solubility data for this compound, a general experimental protocol for solubility determination, and a logical framework for predicting its solubility based on solvent properties.

Data Presentation: Solubility of this compound

The solubility of this compound is dictated by the interplay between its hydrophobic cyclopentyl group and its hydrophilic hydroxyl group. This dual nature allows it to be soluble in a variety of organic solvents and moderately soluble in water.[1] A summary of its solubility in common laboratory solvents is presented below.

| Solvent | Chemical Class | Formula | Qualitative Solubility | Quantitative Solubility (at 25 °C) |

| Water | Polar Protic | H₂O | Moderately Soluble[1] | ~15.11 g/L (estimated)[2] |

| Methanol | Polar Protic | CH₃OH | Soluble/Miscible | Not available |

| Ethanol | Polar Protic | C₂H₅OH | Soluble/Miscible[2] | Not available |

| Acetone | Polar Aprotic | CH₃COCH₃ | Soluble/Miscible | Not available |

| Dichloromethane | Polar Aprotic | CH₂Cl₂ | Soluble/Miscible | Not available |

| Diethyl Ether | Polar Aprotic | (C₂H₅)₂O | Soluble/Miscible | Not available |

| Toluene | Nonpolar | C₇H₈ | Soluble/Miscible | Not available |

| Hexane | Nonpolar | C₆H₁₄ | Soluble/Miscible | Not available |

Experimental Protocol: Determination of Liquid Solute Solubility

The following is a general procedure for determining the solubility of a liquid compound like this compound in various solvents. This method is based on standard laboratory practices for solubility assessment.

Objective: To determine the qualitative and semi-quantitative solubility of this compound in a given solvent at a specific temperature (e.g., 25 °C).

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, hexane, etc.)

-

Calibrated pipettes or micropipettes

-

Small, clear glass vials or test tubes with caps

-

Vortex mixer

-

Constant temperature bath (optional, for precise temperature control)

Procedure:

-

Solvent Preparation: Add a precise volume (e.g., 1 mL) of the chosen solvent to a clean, dry vial.

-

Solute Addition: Using a calibrated pipette, add a small, known volume (e.g., 10 µL) of this compound to the solvent in the vial.

-

Mixing: Cap the vial securely and vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing.

-

Observation: Visually inspect the mixture against a well-lit background.

-

Miscible/Soluble: If the resulting mixture is a single, clear, homogeneous phase, the this compound is considered soluble or miscible at this concentration.

-

Immiscible/Insoluble: If two distinct layers form, or if the mixture becomes cloudy or forms droplets that do not dissolve, the this compound is considered immiscible or insoluble.

-

-

Incremental Addition (for semi-quantitative analysis): If the initial amount dissolves, continue to add small, known volumes of this compound, vortexing after each addition, until saturation is reached (i.e., the point at which no more solute will dissolve, and a second phase persists). Record the total volume of solute added to determine the approximate solubility.

-

Temperature Control: For more accurate and reproducible results, perform the entire procedure in a constant temperature bath set to the desired temperature.

-

Documentation: Record all observations, including the volumes of solute and solvent used, the temperature, and the qualitative solubility assessment (miscible, partially miscible, or immiscible).

Visualization of Solubility Relationships

The following diagram illustrates the general principle of "like dissolves like" as it applies to the solubility of this compound. The molecule's amphiphilic nature, possessing both polar and nonpolar regions, allows it to interact favorably with a range of solvents.

Caption: Predicted solubility of this compound in different solvent classes.

References

An In-depth Technical Guide to the Reactivity and Stability of Cyclopentanemethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentanemethanol (CAS No: 3637-61-4), a colorless liquid with a mild, sweet odor, is a valuable cyclic alcohol intermediate in the synthesis of a wide array of chemical entities, including active pharmaceutical ingredients (APIs).[1][2] Its structural motif, featuring a hydroxylmethyl group attached to a cyclopentane ring, imparts a unique combination of reactivity and lipophilicity, making it a versatile building block in medicinal chemistry and fine chemical synthesis.[1][3] Understanding the reactivity and stability of this compound is paramount for process optimization, formulation development, and ensuring the quality and safety of downstream products.

This technical guide provides a comprehensive overview of the reactivity and stability of this compound, including key reaction pathways, degradation profiles under stress conditions, and detailed experimental protocols for its analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₂O | [4] |

| Molecular Weight | 100.16 g/mol | [4] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 161-163 °C | [2] |

| Density | 0.927 g/mL at 25 °C | [2] |

| Flash Point | 62 °C | [2] |

| Water Solubility | Slightly soluble | [2] |

| pKa | ~16-18 (estimated for primary alcohols) |

Reactivity Profile

The reactivity of this compound is primarily dictated by the hydroxyl group, which can undergo oxidation, dehydration, and esterification reactions.

Oxidation

As a primary alcohol, this compound can be oxidized to either cyclopentanecarbaldehyde or cyclopentanecarboxylic acid, depending on the oxidizing agent and reaction conditions.

-

Partial Oxidation to Aldehyde: Mild oxidizing agents, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP), selectively oxidize this compound to cyclopentanecarbaldehyde.

-

Full Oxidation to Carboxylic Acid: Strong oxidizing agents, like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), will oxidize this compound to cyclopentanecarboxylic acid.

References

Handling and storage of Cyclopentanemethanol in a laboratory

An In-Depth Technical Guide to the Safe Handling and Storage of Cyclopentanemethanol in a Laboratory Setting

This guide provides a comprehensive framework for the safe handling, storage, and emergency management of this compound (CAS: 3637-61-4) in a research and development environment. As a widely used synthetic building block and solvent, a thorough understanding of its properties and associated hazards is paramount for ensuring the safety of laboratory personnel and the integrity of experimental work.[1][2] This document moves beyond rote procedural lists to explain the causality behind safety protocols, empowering researchers to make informed risk assessments.

Section 1: Chemical and Physical Profile

This compound is a colorless liquid characterized by a mild, alcohol-like odor.[1][3][4] Its physical and chemical properties are critical determinants of its behavior and dictate the necessary safety precautions. For instance, its flash point of 62°C classifies it as a combustible liquid, while its vapor density greater than air indicates that vapors can accumulate in low-lying areas, posing an ignition risk.[5][6][7]

| Property | Value | Source |

| CAS Number | 3637-61-4 | [6][8] |

| Molecular Formula | C₆H₁₂O | [6][8] |

| Molecular Weight | 100.16 g/mol | [6][8][9] |

| Appearance | Clear, colorless liquid | [1][2][6] |

| Boiling Point | 162 - 163 °C | [2][6] |

| Flash Point | 62 °C (143.6 °F) - Closed Cup | [6][7] |

| Density | 0.926 g/mL at 25 °C | [2][5][6] |

| Vapor Density | > 1 (Heavier than air) | [5] |

| Solubility | Slightly soluble in water; does not mix well. | [1][5] |

Section 2: Hazard Identification and Risk Assessment

According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance.[5] A comprehensive risk assessment must account for its health effects and physical hazards.

2.1 Health Hazards Exposure can occur via inhalation, skin contact, eye contact, and ingestion. The primary health risks are:

-

Skin Irritation (H315): Causes skin irritation.[6][8] Prolonged or repeated contact can lead to dryness and cracking as the substance defats the skin.[5] Open cuts or abrasions should never be exposed.[5]

-

Serious Eye Irritation (H319): Direct contact with the liquid or high concentrations of vapor will cause significant eye irritation.[6][8][10]

-

Respiratory Tract Irritation (H335): Inhalation of vapors may irritate the respiratory system.[6][8][10] High concentrations can lead to central nervous system effects such as drowsiness, dizziness, headache, and lack of coordination.[3][5]

-

Ingestion: While acute toxicity data is limited, ingestion may cause gastrointestinal irritation.[10] Aspiration of the material into the lungs, for instance during vomiting, can cause severe lung injury and therefore emesis should not be induced.[5]

2.2 Physical Hazards

-

Combustible Liquid (H227): With a flash point of 62°C, this compound will ignite if exposed to an ignition source at or above this temperature.[3][6] Its vapors can form explosive mixtures with air.[11]

-

Vapor Accumulation: As the vapor is heavier than air, it can accumulate in poorly ventilated or low-lying areas, creating a latent flammability and inhalation hazard.[5][6]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention, starting with engineering controls and supplemented by appropriate PPE, is mandatory.

3.1 Engineering Controls The primary engineering control is to minimize vapor concentration in the breathing zone.

-

Chemical Fume Hood: All work involving open containers of this compound, especially when heating, should be performed inside a certified chemical fume hood.[11]

-

Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors.[5][10][12] Local exhaust ventilation is recommended for any procedure with the potential to release vapors outside of a fume hood.[5]

3.2 Personal Protective Equipment (PPE) PPE is the last line of defense and must be selected based on the specific tasks being performed.

| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |

| Weighing/Transferring | Safety glasses with side shields | Chemical-resistant gloves (e.g., Nitrile, PVC)[5][10] | Fully buttoned laboratory coat | Not required if performed in a fume hood |

| Heating/Refluxing | Chemical safety goggles | Chemical-resistant gloves. Consider longer breakthrough times for extended operations.[5] | Laboratory coat | Required if there is any potential for exposure outside of a fume hood.[5][10] |

| Large Volume (>1L) Operations | Chemical safety goggles and a face shield[13][14] | Chemical-resistant gloves and apron (e.g., PVC)[5] | Laboratory coat | A NIOSH-approved respirator with an organic vapor cartridge is recommended.[10][13] |

Section 4: Standard Operating Procedures for Safe Handling

Adherence to a strict protocol is essential to minimize risk.

4.1 General Handling Protocol

-

Preparation: Before handling, ensure that a chemical fume hood is operational, the appropriate PPE is available, and an emergency spill kit is accessible. Review the Safety Data Sheet (SDS).

-

Area Isolation: Keep the work area clear of all ignition sources, including hot plates, open flames, and non-intrinsically safe electrical equipment.[3][6][10]

-

Grounding: When transferring significant quantities, ground and bond containers and receiving equipment to prevent the buildup of static electricity, which can serve as an ignition source.[11][15][16]

-

Dispensing: Use only non-sparking tools for opening and closing containers.[11][15][17] Dispense the liquid carefully to avoid splashing and aerosol generation.[11]

-

Post-Handling: Tightly close all containers immediately after use.[1][10] Decontaminate the work surface. Wash hands and any exposed skin thoroughly with soap and water.[1][10] Do not allow clothing contaminated with the material to remain in contact with skin.[5]

Section 5: Guidelines for Chemical Storage

Proper storage is critical for preventing fire, reaction, and degradation. The product is generally stable under recommended storage conditions.[1][5][6]

5.1 Storage Conditions

-

Store in original, tightly sealed containers to prevent vapor escape and contamination.[3][5][10]

-

Keep in a cool, dry, and well-ventilated area designated for combustible liquids.[3][5][6][10]

-

Protect containers from physical damage and inspect them regularly for leaks.[5]

-

Ensure the storage area is free from ignition sources.[5][10]

5.2 Incompatibility Segregation from incompatible materials is a core principle of chemical safety. Avoid storing this compound with:

-

Strong Oxidizing Agents (e.g., nitrates, perchlorates, chlorine bleaches): Contact can result in a vigorous, exothermic reaction that may lead to ignition or explosion.[3][5][6]

-

Strong Acids, Acid Chlorides, and Acid Anhydrides: These can catalyze potentially hazardous reactions.[3][5][6]

Section 6: Emergency Response Protocols

A clear, rehearsed emergency plan is crucial.

6.1 Accidental Spills The response depends on the scale of the spill.

-

Minor Spill (contained within a fume hood):

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, remove all nearby ignition sources.[5]

-

Contain the spill with an inert absorbent material (e.g., sand, vermiculite, silica gel).[3]

-

Carefully collect the absorbed material into a sealable, labeled container for hazardous waste disposal.[3][6]

-

Decontaminate the area.

-

-

Major Spill (outside of a fume hood or a large volume):

6.2 Fire Emergency

-

Action: If the fire is small and can be safely extinguished, use an appropriate fire extinguisher. For larger fires, activate the fire alarm, evacuate the area, and notify emergency services.

-

Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide.[3][5][6][12] A water spray can be used to cool fire-exposed containers and prevent them from exploding, but a solid water jet may be ineffective and could spread the fire.[1][3][18]

-

Hazards: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) due to the risk of hazardous combustion products like carbon monoxide and carbon dioxide.[3][5][6]

6.3 First Aid Measures Immediate and correct first aid is vital.

-

Eye Contact: Immediately flush the eyes with copious amounts of fresh running water for at least 15 minutes, ensuring to lift the upper and lower eyelids occasionally.[3][5][12] Seek immediate medical attention.[3]

-

Skin Contact: Immediately remove all contaminated clothing and footwear.[5] Wash the affected skin area thoroughly with soap and running water.[3][5] Seek medical attention if irritation persists.[12]

-

Inhalation: Remove the individual from the contaminated area to fresh air.[3][5] Keep the person warm and at rest. If breathing is difficult or stops, provide assistance and seek immediate medical attention.[5][12]

-

Ingestion: Do NOT induce vomiting.[5][6][12] If the person is conscious, rinse their mouth with water.[6] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.[5][6][12]

Section 7: Waste Disposal

This compound and materials contaminated with it must be treated as hazardous waste.

-

All waste must be handled in accordance with local, state, and federal regulations.[5]

-

Collect waste in properly labeled, sealed containers.

-

Disposal should be carried out by a licensed chemical waste disposal company, typically via controlled incineration.[19]

-

Do not discharge waste into sewer systems or the environment.[19]

References

-

This compound(3637-61-4)MSDS Melting Point Boiling Density Storage Transport. (n.d.). Molbase. [Link]

-

This compound. (n.d.). PubChem. National Institutes of Health. [Link]

-

Chemical Properties of this compound (CAS 3637-61-4). (n.d.). Cheméo. [Link]

-

This compound MSDS/SDS | Supplier & Distributor. (n.d.). Histry Chem. [Link]

-

SECTION 5: Firefighting measures. (n.d.). Labster. [Link]

-

SAFETY DATA SHEET HARP® Cyclopentane. (n.d.). A-Gas. [Link]

-

Cyclics Product Safety Data Sheet. (2025, April 9). Sasol. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 3637-61-4 [chemicalbook.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. CAS 3637-61-4: this compound | CymitQuimica [cymitquimica.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. This compound 98 3637-61-4 [sigmaaldrich.com]

- 8. This compound | C6H12O | CID 77195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound (CAS 3637-61-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. 错误页 [amp.chemicalbook.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. This compound MSDS/SDS | Supplier & Distributor [histry-chem.com]

- 13. benchchem.com [benchchem.com]

- 14. ehs.ucsf.edu [ehs.ucsf.edu]

- 15. fishersci.com [fishersci.com]

- 16. harpintl.com [harpintl.com]

- 17. gjchemical.com [gjchemical.com]

- 18. theory.labster.com [theory.labster.com]

- 19. Page loading... [wap.guidechem.com]

An In-Depth Technical Guide to the Safe Handling of Cyclopentanemethanol in Research Laboratories

Introduction

Cyclopentanemethanol (CAS No: 3637-61-4), also known as cyclopentylcarbinol, is a colorless liquid organic compound frequently utilized in research and development settings.[1] Its role as a versatile intermediate in the synthesis of pharmaceuticals and fragrances makes it a valuable component in many laboratories.[1] While it possesses a relatively low acute toxicity profile, its classification as a combustible liquid and a skin and eye irritant necessitates a thorough understanding of its properties and adherence to strict safety protocols.[2][3][4] This technical guide is designed for researchers, scientists, and drug development professionals, providing comprehensive safety data, detailed handling procedures, and emergency response protocols to ensure a safe laboratory environment.

Chemical Identification and Physical Properties

Accurate identification and knowledge of physical properties are foundational to the safe handling of any chemical. This compound is a colorless liquid with a mild, alcohol-like odor.[1][3] While some sources indicate it is soluble in water and organic solvents, others suggest it does not mix well, and calculated values point towards low water solubility.[1][5][6] Researchers should verify solubility for their specific applications.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 3637-61-4 | [1][2] |

| Molecular Formula | C₆H₁₂O | [1][2] |

| Molecular Weight | 100.16 g/mol | [2] |

| Appearance | Colorless, clear liquid | [1][7] |

| Boiling Point | 162 - 163 °C (at 760 mmHg) | [7][8] |

| Flash Point | 62 °C (144 °F) - Closed Cup | [7][8] |

| Density | 0.926 g/cm³ at 25 °C | [7][9] |

| Vapor Pressure | 0.721 mmHg at 25 °C | [8] |

| Refractive Index | ~1.458 at 20 °C | [9] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under OSHA (29 CFR 1910.1200) and GHS criteria.[5] The primary hazards are its combustibility and its irritant effects on the skin and eyes.[2]

Table 2: GHS Hazard Classification

| Classification | Code | Pictogram | Signal Word | Hazard Statement |

| Flammable Liquids | Category 4 | 🔥 | Warning | H227: Combustible liquid |

| Skin Corrosion/Irritation | Category 2 | ❗ | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | ❗ | Warning | H319: Causes serious eye irritation |

| STOT - Single Exposure | Category 3 | ❗ | Warning | H335: May cause respiratory irritation |

STOT: Specific Target Organ Toxicity. The H335 classification is based on general irritant properties noted in safety literature.[4][10]

Toxicological Profile

While comprehensive toxicological data is not available for all endpoints, the known effects underscore the need for caution.[7] The primary toxicological concerns are irritation upon direct contact and potential respiratory effects from vapor inhalation.[2][5]

Table 3: Summary of Toxicological Effects

| Endpoint | Result | Notes |

| Acute Toxicity (Oral, Dermal, Inhalation) | No data available. | The chemical and toxicological properties have not been thoroughly investigated.[7] |